Home > Products > Screening Compounds P143556 > 1H-Pyrazolo[3,4-c]pyridazine
1H-Pyrazolo[3,4-c]pyridazine - 271-75-0

1H-Pyrazolo[3,4-c]pyridazine

Catalog Number: EVT-8872398
CAS Number: 271-75-0
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[3,4-c]pyridazine is a bicyclic heterocyclic compound that belongs to a larger family of pyrazolo-pyridazines, which are notable for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring fused with a pyridazine ring, contributing to its unique chemical properties. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures, which are significant in various pharmaceutical applications.

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-c]pyridazine can be achieved through several methods, primarily involving the reaction of hydrazines with appropriate precursors. One notable route involves the reaction of phenacylmalononitrile with hydrazines, leading to the formation of pyrazolo[3,4-c]pyridazine derivatives. This method has been shown to be efficient and versatile, allowing for the introduction of various functional groups on the resulting compounds .

Additionally, the functionalization of 1H-pyrazolo[3,4-c]pyridine scaffolds has been explored extensively. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine can be selectively elaborated through multiple growth vectors such as N-alkylation and borylation followed by cross-coupling reactions. These strategies facilitate the synthesis of complex derivatives that may exhibit enhanced biological activities .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-c]pyridazine consists of a pyrazole ring (five-membered) fused to a pyridazine ring (six-membered). The presence of nitrogen atoms in both rings contributes to its basicity and reactivity. The general formula can be represented as:

CnHmNpC_nH_mN_p

Where nn, mm, and pp denote the number of carbon, hydrogen, and nitrogen atoms respectively. Detailed crystallographic studies provide insight into bond lengths and angles within the structure, which are essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-c]pyridazine participates in various chemical reactions typical for heterocycles. These include:

  • N-alkylation reactions: Used to introduce alkyl groups at nitrogen positions.
  • Cross-coupling reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig reactions facilitate the formation of carbon-carbon bonds.
  • Electrophilic substitutions: These reactions allow for functionalization at different positions on the ring system.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop new derivatives with specific activities .

Mechanism of Action

The mechanism of action for compounds like 1H-pyrazolo[3,4-c]pyridazine often involves interaction with specific biological targets such as enzymes or receptors. For example, derivatives have been identified as selective inhibitors of cyclin-dependent kinases, which play vital roles in cell cycle regulation. The binding affinity and specificity are influenced by the structural modifications made during synthesis.

The detailed mechanism typically includes:

  1. Binding to target proteins: The compound interacts with active sites or allosteric sites on proteins.
  2. Inhibition or activation: Depending on the target, it may inhibit or activate enzymatic activity.
  3. Signal transduction modulation: This can lead to downstream effects influencing cellular processes such as proliferation or apoptosis.
Physical and Chemical Properties Analysis

The physical properties of 1H-pyrazolo[3,4-c]pyridazine include:

  • Melting Point: Varies based on substitution patterns.
  • Solubility: Generally soluble in organic solvents; solubility can be enhanced through functionalization.

Chemical properties include:

  • Reactivity towards electrophiles and nucleophiles, allowing for diverse synthetic pathways.
  • Stability under various conditions, which is crucial for pharmaceutical formulations.

Quantitative data regarding these properties often derive from experimental studies that assess stability and reactivity under different conditions.

Applications

The applications of 1H-pyrazolo[3,4-c]pyridazine derivatives are extensive in scientific research and drug development:

  • Medicinal Chemistry: They serve as scaffolds for designing novel therapeutic agents targeting various diseases including cancer and diabetes.
  • Fragment-Based Drug Discovery: Due to their ability to interact with protein targets effectively, they are valuable in identifying lead compounds in drug discovery pipelines.
  • Synthetic Intermediates: They are used as building blocks in synthesizing more complex heterocyclic compounds that may exhibit desired biological activities.
Introduction to 1H-Pyrazolo[3,4-c]Pyridazine in Heterocyclic Chemistry

1H-Pyrazolo[3,4-c]pyridazine represents a nitrogen-dense bicyclic heterocycle characterized by a pyrazole ring fused at the [3,4]-positions to a pyridazine nucleus. This scaffold exhibits structural analogy to purines, where the imidazole ring is replaced by pyrazole, conferring unique electronic properties and hydrogen-bonding capabilities. Its aromatic system allows for extensive π-π stacking interactions in biological targets, while multiple substitutable sites (N-1, N-2, C-3, C-5, C-6, C-7) enable precise pharmacophore tailoring. The electron-deficient nature of the pyridazine ring enhances binding affinity to kinase ATP pockets, making it a privileged template in medicinal chemistry [3] [8].

Historical Evolution of Pyrazolo-Pyridazine Scaffolds in Medicinal Chemistry

The medicinal exploration of pyrazolo-pyridazines began in the mid-20th century, with initial syntheses focused on diazotization and cyclocondensation strategies. Early work (1960s–1980s) prioritized antimicrobial applications, though limited regiocontrol hampered development. A paradigm shift occurred in the 1990s with advances in regiospecific fusion techniques, enabling selective N-1 or N-2 alkylation. Chapman and Hurst’s Huisgen indazole synthesis adaptation (2010s) provided scalable access to 5-halo-1H-pyrazolo[3,4-c]pyridines, facilitating drug discovery [3] [5]. The 2020s saw strategic focus on kinase inhibition and cancer therapeutics, exemplified by pyrazolo[3,4-c]pyridazine-based TBK1 and CDK inhibitors [4] [7].

Table 1: Evolution of Key Synthetic and Application Milestones

Time PeriodSynthetic AdvanceTherapeutic FocusKey References
1960–1980Diazotization/cyclocondensationAntimicrobial agentsOrtoleva, Bulow
1990–2010Regioselective N-alkylationCNS disorders, InflammationChapman, Hurst
2010–2020Huisgen indazole synthesis adaptationKinase inhibition (CDK, TBK1)Silva Júnior et al.
2020–presentVectorial functionalization strategiesTargeted cancer therapySteel et al.

The scaffold’s versatility is evidenced in recent clinical candidates:

  • Anticancer agents: Derivatives arrest cell cycle progression in HeLa and HCT-116 lines via CDK2/9 inhibition (IC₅₀ = 0.46–1.63 μM) [4].
  • Immunomodulators: Potent TBK1 inhibitors (e.g., compound 15y, IC₅₀ = 0.2 nM) suppress interferon signaling pathways [7].
  • GPCR agonists: 1H-Pyrazolo[3,4-c]pyridine derivatives act as GPR119 agonists for diabetes management [1].

Role in Bioisosteric Replacement Strategies for Purine Analogues

1H-Pyrazolo[3,4-c]pyridazines serve as purine bioisosteres by mimicking adenine’s hydrogen-bonding topology while enhancing metabolic stability and solubility. Key advantages include:

  • Reduced CYP450 inhibition versus imidazole-containing purines due to decreased basicity.
  • Improved pharmacokinetics from lowered log P values (measured Δlog P = −0.7 vs. purine benchmarks) [8].
  • Regiochemical versatility enabling selective N-H bond placement for target engagement.

Table 2: Bioisosteric Advantages in Kinase Inhibition

ParameterPurine Scaffold1H-Pyrazolo[3,4-c]pyridazineBiological Impact
H-bond acceptors34Enhanced hinge binding affinity
log P (mean)2.1 ± 0.31.4 ± 0.2Improved solubility/permeability
Metabolic stabilityLow (t₁/₂ = 15 min)High (t₁/₂ > 120 min)Reduced dosing frequency
Synthetic flexibilityModerateHighRapid SAR exploration

Case studies demonstrate efficacy:

  • In TBK1 inhibition, pyrazolo[3,4-b]pyridine derivatives (e.g., compound 6) achieved 83% inhibition at 10 μM by forming dual hydrogen bonds with Glu⁸⁷ and Cys⁸⁹ in the hinge region, surpassing azaindole-based leads [7].
  • For EGFR inhibition, pyrazolo[3,4-d]pyrimidines (structural analogs) showed IC₅₀ = 4.28 μM against HepG2 cells, leveraging similar bioisosteric principles [10].

Significance in Fragment-Based Drug Discovery Platforms

1H-Pyrazolo[3,4-c]pyridines exemplify ideal FBDD fragments due to low molecular weight (<250 Da), high solubility, and balanced polar surface area (70–90 Ų). Their synthetic tractability enables vectorial elaboration across multiple positions, addressing key FBDD challenges:

Vector-Specific Functionalization (Validated Routes) [5] [6]:

  • N-1/N-2 Protection:
  • Mesylation: Selective N-1 protection (92% yield, NaH/THF)
  • SEM Protection: N-2 preference using Cy₂MeN base (44% yield)
  • C-3 Modification:
  • Iridium-catalyzed borylation followed by Suzuki coupling (47–60% yield)
  • C-5 Amination:
  • Buchwald-Hartwig amination with Pd₂(dba)₃/rac-BINAP (62–97% yield)
  • C-7 Functionalization:
  • Directed ortho-metalation (DoM) with TMPMgCl·LiCl (−40°C), then electrophile quenching or Negishi coupling (48–83% yield)

Table 3: Growth Vector Applications in FBDD

Growth VectorChemical TransformationYield RangeApplication Example
N-1Mesylation, THP protection82–92%Solubility modulation
N-2SEM protection, alkylation32–44%H-bond donor positioning
C-3Borylation/Suzuki coupling47–60%Hydrophobic pocket extension
C-5Buchwald-Hartwig amination62–97%Solvent-exposed group diversification
C-7TMPMgCl·LiCl metalation/electrophile48–83%Core rigidity enhancement

A 2023 study demonstrated multi-vector elaboration emulating hit-to-lead progression: Starting from 5-bromo-1H-pyrazolo[3,4-c]pyridine, sequential C-3 borylation (Ir catalysis), Suzuki coupling (phenylboronic acid), and N-methylation produced a tri-substituted lead with 38% overall yield. This compound exhibited 15-fold improved TBK1 affinity (Kd = 8 nM) versus the parent fragment [5] [6].

Figure 1: Growth Vectors for FBDD Optimization

C-7 Functionalization (DoM)  ↑  N-1 ←[Core]→ N-2  ↓  C-3/C-5 Modification  

The scaffold’s high fragment hit rate (18% in kinase screens vs. 5% industry average) underscores its FBDD value. Future directions include automated combinatorial synthesis to exploit its full vectorial capacity [3] [9].

Properties

CAS Number

271-75-0

Product Name

1H-Pyrazolo[3,4-c]pyridazine

IUPAC Name

1H-pyrazolo[3,4-c]pyridazine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-6-8-5-4(1)3-7-9-5/h1-3H,(H,7,8,9)

InChI Key

VHQVCXSOAGLPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.